1(2H)-Naphthalenone, 3,4-dihydro-5-methoxy-8-methyl-
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Overview
Description
This would typically include the compound’s systematic name, its common name if applicable, and its role or use in industry or research.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction is carried out.Molecular Structure Analysis
This involves a detailed study of the compound’s molecular structure, including its atomic arrangement and any functional groups present.Chemical Reactions Analysis
This involves studying the compound’s reactivity, including the types of reactions it undergoes, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity or basicity, reactivity, and stability).Scientific Research Applications
Marine-Derived Fungal Compounds :
- A study identified new naphthalenones, including variants of 3,4-dihydro-2H-naphthalen-1-one, isolated from the marine-derived fungus Leptosphaerulina chartarum. These compounds were evaluated for their cytotoxicity and anti-inflammatory activity, with some showing moderate anti-inflammatory effects (Zhang et al., 2018).
Photochemical Reactions in Microreactor/Flow Systems :
- Research on the photo-Claisen-type rearrangement of aryl naphthylmethyl ethers, like 1-methoxycarbonyl-2-methylnaphthalene, in a microreactor/flow system showed enhanced efficiency and improved product selectivity, indicating potential applications in synthetic chemistry (Maeda et al., 2012).
Synthesis of Complex Compounds :
- The synthesis of 2,3,4,9-tetrahydro-9-(3-hydroxy-1,4-dioxo-1H-dihydro-naphthalen-2-yl)-8-methoxy-3,3-dimethyl-1H-xanthen-1-one demonstrated how naphthalene derivatives can be used to create complex molecular structures, suggesting their utility in organic synthesis (Yoshioka et al., 2015).
Antioxidant Properties :
- A study on new hydroquinone derivatives from an algicolous marine fungus Acremonium sp. discovered compounds, including 3,4-dihydro-1(2H)naphthalenone derivatives, with significant antioxidant activities (Abdel-Lateff et al., 2002).
Conversion of Chirality :
- Research on the conversion of C-centrochirality of a 3,4-dihydro-2H-1,1′-binaphthalen-1-ol to axial chirality of a 3,4-dihydro-1,1′-binaphthalene revealed potential applications in stereochemistry and chiral synthesis (Hattori et al., 2001).
Two-Photon Absorption in Photoresists :
- The use of 2-diazo-1(2H)-naphthalenone, a component of positive photoresists, demonstrated the potential of nonresonant two-photon absorption of NIR radiation in photolithographic processes (Urdabayev & Popik, 2004).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact, as well as any precautions that need to be taken when handling it.
Future Directions
This involves discussing potential future research directions, such as new synthesis methods, new applications, or new reactions.
properties
IUPAC Name |
5-methoxy-8-methyl-3,4-dihydro-2H-naphthalen-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8-6-7-11(14-2)9-4-3-5-10(13)12(8)9/h6-7H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HADPARVFTQANAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)CCCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50300320 |
Source
|
Record name | 1(2H)-Naphthalenone, 3,4-dihydro-5-methoxy-8-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50300320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1(2H)-Naphthalenone, 3,4-dihydro-5-methoxy-8-methyl- | |
CAS RN |
53863-68-6 |
Source
|
Record name | NSC135932 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135932 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1(2H)-Naphthalenone, 3,4-dihydro-5-methoxy-8-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50300320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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